2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound consists of a bromophenoxy group, a piperazine ring, and an ethanone moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate reagent to form the bromophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the bromophenoxy intermediate with a piperazine derivative, such as 4-[(3-methylphenyl)methyl]piperazine.
Coupling Reaction: The final step involves coupling the piperazine derivative with an ethanone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the ethanone moiety.
Reduction: Reduction reactions may target the bromophenoxy group or the ethanone moiety.
Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid may have various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological or psychiatric disorders.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties.
Chemical Research: Study of its reactivity and interaction with other chemical entities.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, neurotransmitter release, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its chlorine and fluorine analogs. This could result in different pharmacological profiles and chemical behavior.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTKQFRYYALLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.